molecular formula C9H5Br2N B2552742 5,7-Dibromoisoquinoline CAS No. 2137673-43-7

5,7-Dibromoisoquinoline

Cat. No.: B2552742
CAS No.: 2137673-43-7
M. Wt: 286.954
InChI Key: KCKOBTYLMIJXHR-UHFFFAOYSA-N
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Description

5,7-Dibromoisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

The primary targets of 5,7-Dibromoisoquinoline are currently unknown. The compound is a derivative of isoquinoline

Mode of Action

As a derivative of isoquinoline , it may share some of the parent compound’s interactions with its targets.

Pharmacokinetics

Information about the compound’s impact on bioavailability is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoisoquinoline typically involves the bromination of isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process and achieve selective substitution at the desired positions .

Industrial Production Methods: For large-scale production, the process can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature control, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

5,7-Dibromoisoquinoline has several applications in scientific research, including:

Comparison with Similar Compounds

    5,8-Dibromoisoquinoline: Another brominated isoquinoline with bromine atoms at the 5th and 8th positions.

    5-Bromoisoquinoline: A simpler derivative with a single bromine atom at the 5th position.

    8-Bromoisoquinoline: A derivative with a bromine atom at the 8th position.

Uniqueness: 5,7-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. The presence of two bromine atoms at the 5th and 7th positions can enhance its potential for halogen bonding and increase its versatility in various chemical reactions and applications .

Properties

IUPAC Name

5,7-dibromoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKOBTYLMIJXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137673-43-7
Record name 5,7-dibromoisoquinoline
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